Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
DQASNVBNVNCIGT-VQVTYTSYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1N2 |
Canonical SMILES |
COC(=O)C1CC2CCC1N2 |
Origin of Product |
United States |
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